N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a tosyl-protected oxazinan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols under acidic or basic conditions.
Tosyl Protection: The oxazinan ring is then protected using tosyl chloride in the presence of a base such as pyridine to form the tosyl-protected oxazinan.
Chlorobenzylation: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Oxalamide Formation: Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating key steps, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(methyl)oxalamide
- N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)urea
- N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)carbamate
Uniqueness
N1-(2-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-15-7-9-17(10-8-15)31(28,29)25-11-4-12-30-19(25)14-24-21(27)20(26)23-13-16-5-2-3-6-18(16)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYSDGSXHPVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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